molecular formula C12H8BrNO3 B1266811 1-Bromo-4-(4-nitrophenoxy)benzene CAS No. 21969-04-0

1-Bromo-4-(4-nitrophenoxy)benzene

Cat. No.: B1266811
CAS No.: 21969-04-0
M. Wt: 294.1 g/mol
InChI Key: MGYQHRSVAWPHIL-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8BrNO3 It is a brominated aromatic compound that features both bromine and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-nitrophenoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(4-nitrophenoxy)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, forming new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents.

    Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes as coupling partners.

Major Products:

    Substitution Reactions: Products include 4-(4-nitrophenoxy)aniline or 4-(4-nitrophenoxy)thiophenol.

    Reduction Reactions: The major product is 1-Bromo-4-(4-aminophenoxy)benzene.

    Coupling Reactions: Products include biaryl compounds with various substituents.

Scientific Research Applications

1-Bromo-4-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine and nitro groups make it a versatile intermediate for various chemical transformations.

    Biology: The compound can be used in the development of bioactive molecules, such as potential pharmaceuticals or agrochemicals.

    Medicine: Researchers explore its derivatives for potential therapeutic applications, including anti-inflammatory and anticancer agents.

    Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-nitrophenoxy)benzene depends on the specific chemical reactions it undergoes. For example:

    Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

    Reduction Reactions: The nitro group is reduced to an amino group via a catalytic hydrogenation mechanism.

    Coupling Reactions: The compound undergoes oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed coupling reactions.

Comparison with Similar Compounds

1-Bromo-4-(4-nitrophenoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-nitrobenzene: Lacks the phenoxy group, making it less versatile in certain synthetic applications.

    4-Bromo-1-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    1-Bromo-4-(4-aminophenoxy)benzene:

Properties

IUPAC Name

1-(4-bromophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYQHRSVAWPHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291814
Record name 1-bromo-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21969-04-0
Record name 21969-04-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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